molecular formula C20H12FNO3 B2812142 2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide CAS No. 886144-18-9

2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide

Cat. No. B2812142
CAS RN: 886144-18-9
M. Wt: 333.318
InChI Key: YNGLHCZQWBZADO-UHFFFAOYSA-N
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Description

“2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide” is a chemical compound with the molecular formula C20H12FNO3 . It has an average mass of 333.313 Da and a monoisotopic mass of 333.080109 Da .


Molecular Structure Analysis

The molecular structure of “2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide” consists of 20 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms .

Scientific Research Applications

Modulation of Oxidative Stress

Xanthone derivatives, such as “2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide”, have been found to counteract oxidative stress via Nrf2 modulation in inflamed human macrophages . This suggests that they could be used in the development of anti-inflammatory drugs .

Anti-Inflammatory Activities

The unique 9H-xanthen-9-one scaffold of xanthones, which is present in “2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide”, has been associated with a large diversity of medical applications, including anti-inflammatory activities .

Antioxidant Effects

Xanthones and their derivatives have demonstrated antioxidant effects by in vitro and in vivo modulation of the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway . This suggests that “2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide” could potentially be used in the treatment of diseases associated with oxidative stress .

Biocompatibility and Counteraction of Cytotoxicity

The most promising compounds in terms of biocompatibility and counteraction of cytotoxicity are the ones that enhance the Nrf2 translocation . This suggests that “2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide” could potentially be used in the development of drugs with minimal side effects .

Illicit Drug Analogue

“2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide” has been identified as a new psychoactive substance, made to resemble established illicit drugs . This suggests that it could potentially be used in the study of the effects and risks associated with the use of new psychoactive substances .

Chemical Biology Studies

Fluorinated purines, which could potentially include “2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide”, have been used as synthetic intermediates for medicinal chemistry and reagents for chemical biology studies . This suggests that “2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide” could potentially be used in the development of new drugs and the study of biological systems .

properties

IUPAC Name

2-fluoro-N-(9-oxoxanthen-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FNO3/c21-16-7-3-1-5-13(16)20(24)22-12-9-10-15-18(11-12)25-17-8-4-2-6-14(17)19(15)23/h1-11H,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGLHCZQWBZADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide

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